![molecular formula C11H13N3Si B13131779 5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a trimethylsilyl-ethynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated pyrazolo[3,4-b]pyridine with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl-ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated pyrazolo[3,4-b]pyridine derivatives.
Substitution: Formation of various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its heterocyclic structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. Additionally, the pyrazolo[3,4-b]pyridine core may interact with nucleic acids or other biomolecules, influencing cellular processes.
類似化合物との比較
Similar Compounds
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 2-(Trimethylsilylethynyl)pyridine
- 5-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-((Trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules.
特性
分子式 |
C11H13N3Si |
|---|---|
分子量 |
215.33 g/mol |
IUPAC名 |
trimethyl-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]silane |
InChI |
InChI=1S/C11H13N3Si/c1-15(2,3)5-4-9-6-10-8-13-14-11(10)12-7-9/h6-8H,1-3H3,(H,12,13,14) |
InChIキー |
VZJSPXBKSOBDEX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC2=C(NN=C2)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
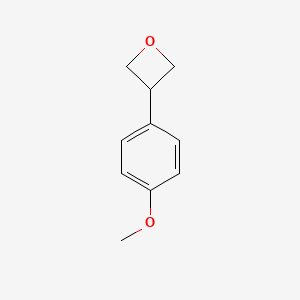
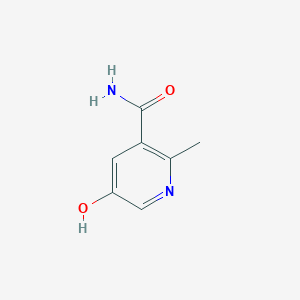

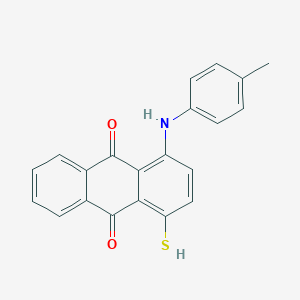
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)
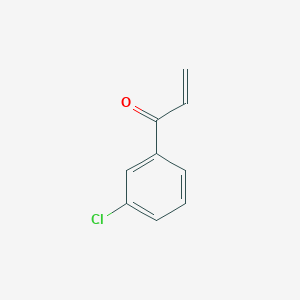
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
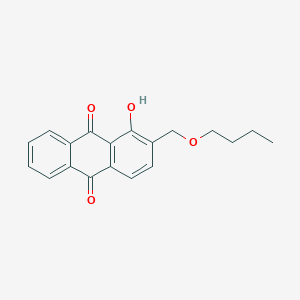
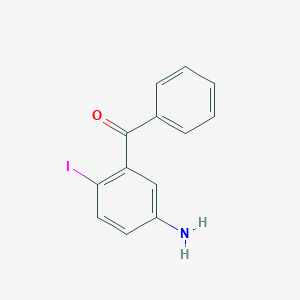

![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
